6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, propargyl alcohols can be treated with MHMDS (M=Na, K), B2(pin)2, an acid chloride, and a palladium/copper co-catalyst system to undergo a reaction cascade, resulting in the formation of trisubstituted furylboronic acid pinacol ester derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and mechanisms due to its bioactive properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit the activity of certain enzymes or receptors, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with significant biomedical applications.
Uniqueness
6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific structural features and the wide range of biological activities it exhibits. Its benzofuran core provides a versatile scaffold for the development of new therapeutic agents .
Biological Activity
6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound belonging to the benzofuran family, characterized by its unique molecular structure that includes a fused benzene and furan ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C12H15NO
- Molecular Weight : Approximately 189.25 g/mol
- Structural Features : The compound features a methylethyl group at the 6th position and an amine group at the 3rd position of the dihydrobenzo[B]furan framework.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes required for bacterial growth.
Anticancer Activity
The compound has also been evaluated for anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The observed effects include:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Proapoptotic Effects : Triggering apoptotic pathways leading to programmed cell death.
The compound's IC50 values in these studies were found to be in the low micromolar range, indicating potent activity against cancer cells.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. Studies suggest that it may bind to enzymes involved in metabolic pathways or receptors linked to tumor growth and progression. Understanding these interactions is crucial for elucidating its therapeutic potential.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Key Biological Activity |
---|---|---|
6-Methyl-2,3-dihydrobenzo[B]furan-3-ylamine | Methyl group at the 6th position | Antimicrobial, anticancer |
5-Amino-2,3-dihydrobenzo[B]furan | Amine group at the 3rd position | Limited biological activity |
(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine | Methylsulfonyl group at a different position | Anticancer properties |
The unique combination of substituents in this compound differentiates it from related compounds, enhancing its biological profile.
Case Studies and Research Findings
- Antitumor Evaluation : A study conducted on various benzofuran derivatives indicated that those with methyl substitutions exhibited enhanced antiproliferative activity against cancer cell lines. The specific case of this compound demonstrated significant growth inhibition in both HeLa and MCF-7 cells, with further investigation into its mechanism ongoing .
- In Vivo Studies : Preliminary animal studies are being designed to assess the efficacy and safety profile of this compound in a living organism. Early results suggest promising outcomes in reducing tumor size without significant toxicity .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
6-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C11H15NO/c1-7(2)8-3-4-9-10(12)6-13-11(9)5-8/h3-5,7,10H,6,12H2,1-2H3 |
InChI Key |
FMHUVGQYVILGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
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